4-Chloro-2-methyl-6-nitroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

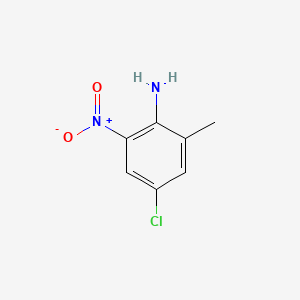

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCDFKGUAONPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211868 | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62790-50-5 | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Azo Coupling:the Resulting Diazonium Salt is an Electrophile and Can React with an Electron Rich Aromatic Compound, Known As a Coupling Component E.g., Phenols, Anilines, or Naphthols , in an Electrophilic Aromatic Substitution Reaction to Form an Azo Compound.organic Chemistry.orgwikipedia.orgthe Coupling Reaction is Typically Carried out in Mildly Acidic or Neutral Conditions.organic Chemistry.orgthe Position of Coupling on the Coupling Component is Directed by the Substituents Already Present on Its Ring.wikipedia.org

Purification and Isolation Techniques

After synthesis, 4-Chloro-2-methyl-6-nitroaniline often needs to be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization Methods

Crystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

The selection of an appropriate solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of organic compounds are listed in order of decreasing polarity and include water, acetic acid, methanol, ethanol (B145695), acetone, ethyl acetate, methylene (B1212753) chloride, and toluene. pitt.edu Sometimes a mixture of two solvents is used to achieve the desired solubility characteristics. For nitroanilines, solvents like ethanol are often used for recrystallization. magritek.com The physical properties of this compound, such as its melting point of 126.0-132.0 °C, are important considerations for this process. thermofisher.com

Factors that can influence the quality of the crystals include the rate of cooling, the presence of nucleation sites, and the choice of solvent. unifr.ch

Chromatographic Purification Strategies

Chromatography is a powerful set of techniques used to separate the components of a mixture. For the purification of this compound, several chromatographic methods can be employed.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to determine the purity of a compound. slideplayer.com It can also be used for small-scale preparative separations. acs.org For nitroanilines, silica (B1680970) gel plates are commonly used as the stationary phase, and a mixture of organic solvents, such as carbon tetrachloride and acetic acid, can be used as the mobile phase. merckmillipore.com The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.

Column Chromatography: This is a preparative technique used to separate larger quantities of a compound. slideplayer.com The impure sample is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent or solvent mixture (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the eluent, allowing for their separation. The fractions are collected and analyzed, often by TLC, to identify the pure compound. slideplayer.com This technique is effective for purifying substituted nitroanilines. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. It utilizes high pressure to force the solvent through a column containing very fine particles, resulting in high-resolution separations. HPLC is often used to analyze the purity of nitroaniline isomers. slideplayer.comslideplayer.com

The choice of chromatographic method and the specific conditions (e.g., stationary phase, mobile phase) will depend on the specific separation required.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 4-Chloro-2-methyl-6-nitroaniline by probing their distinct vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the case of this compound, the IR spectrum is characterized by the distinct vibrations of the amino (N-H) and nitro (NO₂) groups.

The amino group exhibits characteristic N-H bending vibrations. For a related compound, 4-chloro-2-nitroaniline (B28928), scissoring and rocking modes of N-H bending are observed at 1628 cm⁻¹ and 921 cm⁻¹, respectively. rsc.org Out-of-plane bending vibrations for the N-H group are also identified at 838 cm⁻¹ and 812 cm⁻¹. rsc.org

The nitro group is readily identified by its strong and characteristic asymmetric and symmetric stretching vibrations. These typically appear as two intense peaks. For aromatic nitro compounds, the asymmetric stretch is generally found in the 1550-1500 cm⁻¹ region, while the symmetric stretch appears in the 1355-1315 cm⁻¹ range. A nitro group scissoring bend of medium intensity is also expected between 890 and 835 cm⁻¹. In the gas-phase IR spectrum of the analogous compound 4-Bromo-2-methyl-6-nitroaniline, characteristic absorptions are observed that can be attributed to these functional groups. nist.gov Similarly, the IR spectrum of 4-chloro-2-nitroaniline, available in the NIST WebBook, shows the characteristic absorptions for these groups. nist.govchemicalbook.com

The presence of the C-Cl bond is generally observed in the 800-500 cm⁻¹ region of the IR spectrum. researchgate.net

Table 1: Expected IR Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | N-H Bending (Scissoring) | ~1628 | Medium-Strong |

| Amino (N-H) | N-H Bending (Rocking) | ~921 | Medium |

| Amino (N-H) | N-H Bending (Out-of-plane) | ~840-810 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355-1315 | Strong |

| Nitro (NO₂) | Scissoring Bend | 890-835 | Medium |

| C-Cl | Stretch | 800-500 | Medium-Strong |

Data is based on analogous compounds and general spectroscopic principles.

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For aromatic compounds, ring vibrations are often strong in the Raman spectrum.

In the Raman spectrum of the related compound 4-chloro-2-nitroaniline, characteristic bands for the N-H bending and C-Cl group are observed. The out-of-plane N-H bending vibrations are seen at 838 cm⁻¹ and 812 cm⁻¹. rsc.org The C-Cl group is confirmed by bands at 584 cm⁻¹ and 318 cm⁻¹. rsc.org A study on salts of 2-methyl-6-nitroaniline (B18888) also utilized FT-Raman spectra to analyze the vibrational modes, indicating the utility of this technique for structurally similar compounds. dntb.gov.uaiucr.org For 4-nitroaniline (B120555), Raman spectra show characteristic peaks for the nitro and amino groups. chemicalbook.com

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Stretching | ~1600-1400 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| C-N | Stretch | ~1256 | Medium |

| N-H | Bending (Out-of-plane) | ~840-810 | Medium |

| C-Cl | Stretch | ~584 | Medium |

Data is based on analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating amino and methyl groups. Based on data for related compounds like 2-methyl-3-nitroaniline (B147196) and 4-methyl-3-nitroaniline, the aromatic protons are expected to resonate in the range of δ 6.8-7.8 ppm. rsc.org

The methyl (CH₃) group, being attached to the aromatic ring, will appear as a singlet in the aliphatic region of the spectrum, typically around δ 2.1-2.3 ppm. rsc.org The amino (NH₂) protons will also produce a signal, which can be broad and its chemical shift can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.8 - 7.8 | Doublets |

| Methyl H (CH₃) | ~2.1 - 2.3 | Singlet |

| Amino H (NH₂) | Variable | Broad Singlet |

Data is based on analogous compounds and general spectroscopic principles.

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the one methyl carbon.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bearing the nitro and chloro groups will be deshielded and appear at higher chemical shifts. In contrast, the carbons attached to the amino and methyl groups will be more shielded. Based on data for related nitroanilines, the aromatic carbons are expected to appear in the range of δ 108-152 ppm. rsc.org The methyl carbon will give a signal in the aliphatic region, typically around δ 18-19 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~145-152 |

| Aromatic C-NO₂ | ~147-150 |

| Aromatic C-Cl | ~120-135 |

| Aromatic C-CH₃ | ~118-133 |

| Aromatic C-H | ~108-128 |

| Methyl C (CH₃) | ~18-19 |

Data is based on analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇ClN₂O₂), the predicted monoisotopic mass is 186.0196 Da. bldpharm.comuni.lu The mass spectrum would therefore be expected to show a molecular ion peak ([M]⁺) at m/z 186. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at m/z 188 ([M+2]⁺) that is approximately one-third the intensity of the m/z 186 peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acs.org

Electron impact (EI) ionization would likely cause fragmentation of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and other small neutral molecules. For the related compound 2-Chloro-6-methyl-4-nitroaniline, the molecular ion peak is observed at a mass-to-charge ratio of 186. In the GC-MS of 4-chloro-2-nitroaniline, the molecular ion is at m/z 172, with major fragments at m/z 126, 99, 90, and 63. nih.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 186.01905 |

| [M+H]⁺ | 187.02688 |

| [M+Na]⁺ | 209.00882 |

| [M+K]⁺ | 224.98276 |

| [M-H]⁻ | 185.01232 |

Data from PubChemLite. bldpharm.comuni.lu

X-ray Crystallography for Solid-State Structure Determination

Comprehensive single-crystal X-ray diffraction data, which would definitively determine the crystal system, space group, and precise unit cell dimensions for this compound, is not available in the reviewed scientific literature. While crystallographic data exists for its isomers, such as 4-chloro-2-nitroaniline, no such peer-reviewed studies were found for this compound itself.

There are no specific studies on the polymorphism or crystal engineering of this compound reported in the scientific literature. Research into creating different crystalline forms (polymorphs) or designing specific crystal structures with desired properties has not been published for this compound. A synthesis route for the potent mutagen 3,5,8-Trimethyl-3H-Imidazo[4,5-f]quinoxalin-2-amine has been developed from this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Analysis

Detailed experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) in various solvents and its calculated optical band gap, are not available in published research. This information is essential for understanding the electronic transitions within the molecule.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

A thermogravimetric analysis (TGA) of this compound, which would provide data on its thermal stability and decomposition profile as a function of temperature, has not been reported in the scientific literature. While some commercial suppliers provide a melting point, this does not substitute for a full TGA thermogram. vwr.com

| Property | Value | Source |

|---|---|---|

| Melting Point | 121-123°C | vwr.com |

| Melting Point | 126–132°C |

Dielectric Measurements and Urbach Plots for Defect Analysis

No studies concerning the dielectric properties or Urbach energy of this compound were found in the reviewed literature. These measurements are used to assess the presence of defects and disorder within the crystalline material, and such characterization has not been publicly documented for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The conformational landscape of 4-chloro-2-methyl-6-nitroaniline is primarily defined by the rotation of the amino (-NH2) and nitro (-NO2) groups attached to the benzene (B151609) ring. The presence of ortho substituents (methyl and nitro groups) to the amino group, and a methyl group ortho to the nitro group, introduces significant steric hindrance and potential for intramolecular interactions.

Several rotational isomers can be conceptualized, with their relative stabilities being influenced by a combination of steric repulsion and stabilizing intramolecular hydrogen bonds. The most stable conformer is likely to be one where an intramolecular hydrogen bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction would create a pseudo-six-membered ring, enhancing the planarity and stability of the molecule.

The energy barriers to rotation for the amino and nitro groups would be influenced by the steric clash with the adjacent methyl group and the breaking and forming of the intramolecular hydrogen bond. The rotation of the methyl group itself has a much lower energy barrier.

Table 1: Plausible Rotational Isomers and Contributing Interactions

| Isomer Description | Key Interactions | Expected Relative Stability |

| Planar, with intramolecular H-bond | Intramolecular hydrogen bond (N-H···O), steric hindrance between -NH2 and -CH3, and -NO2 and -CH3. | High |

| Non-planar, rotated -NH2 group | Broken intramolecular hydrogen bond, reduced steric strain between -NH2 and -CH3. | Lower |

| Non-planar, rotated -NO2 group | Broken intramolecular hydrogen bond, reduced steric strain between -NO2 and -CH3. | Lower |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized on the oxygen atoms of the nitro group due to their high electronegativity and the electron-withdrawing nature of the nitro group. This region is susceptible to electrophilic attack.

Positive Potential (Blue): The most positive potential is expected to be around the hydrogen atoms of the amino group, making this site prone to nucleophilic attack.

Intermediate Potential (Green): The aromatic ring and the methyl group would exhibit a more neutral potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitro Group (Oxygen atoms) | Strongly Negative | Site for electrophilic attack |

| Amino Group (Hydrogen atoms) | Strongly Positive | Site for nucleophilic attack/hydrogen bonding |

| Aromatic Ring | Intermediate/Slightly Negative | Potential for π-π stacking interactions |

| Chlorine Atom | Moderately Negative | Contributes to overall electron withdrawal |

| Methyl Group | Relatively Neutral | Primarily steric influence |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the aniline (B41778) moiety, specifically the nitrogen atom of the amino group and the aromatic ring. This is due to the electron-donating nature of the amino group.

LUMO: The LUMO is anticipated to be concentrated on the nitro group, as it is a strong electron-accepting group.

HOMO-LUMO Gap: The presence of both strong electron-donating (-NH2, -CH3) and electron-withdrawing (-NO2, -Cl) groups on the same ring is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is likely to be chemically reactive.

Table 3: Predicted Frontier Molecular Orbital (FMO) Characteristics

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Amino group and aromatic ring | Nucleophilic character, electron donation |

| LUMO | Nitro group | Electrophilic character, electron acceptance |

| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT methods, can provide quantitative data on the electronic structure and reactivity of this compound. These calculations can determine a range of molecular properties and reactivity descriptors.

Table 4: Representative Quantum Chemical Descriptors (Illustrative)

| Descriptor | Description | Predicted Trend for this compound |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of highly polar nitro and amino groups. |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Oxygen and nitrogen atoms of the nitro group will have negative charges; hydrogen atoms of the amino group will have positive charges. |

| Ionization Potential (I) | The energy required to remove an electron (related to HOMO energy). | Relatively low, indicating ease of electron donation from the HOMO. |

| Electron Affinity (A) | The energy released when an electron is added (related to LUMO energy). | Relatively high, indicating a propensity to accept an electron into the LUMO. |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. | A smaller HOMO-LUMO gap corresponds to lower hardness (higher softness). |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Expected to be high, characteristic of molecules with strong electron-withdrawing groups. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for this compound are not readily found, this technique would be invaluable for understanding its behavior in a condensed phase, such as in solution or in a biological environment. MD simulations model the movement of atoms and molecules over time, providing insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.

Conformational Dynamics: The stability of different rotational isomers in solution and the transitions between them.

Intermolecular Interactions: How the molecule interacts with other molecules, including potential binding partners in a biological system. This would be crucial for understanding its potential mechanisms of action if it were to be considered for any application.

QSAR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For a compound like this compound, QSAR studies would typically focus on predicting its toxicity, a common concern for nitroaromatic compounds.

A hypothetical QSAR model for the toxicity of a series of substituted nitroanilines might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(Steric_Parameter)

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a 50% toxic effect).

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

E_LUMO is the energy of the LUMO, which is often related to the ease of reduction of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics.

Steric_Parameter would account for the size and shape of the substituents.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis of a set of training compounds.

In such a model, the properties of this compound could be calculated and used to predict its potential toxicity.

Advanced Applications in Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-2-methyl-6-nitroaniline serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.com Its structural features allow for the introduction of diverse functionalities, which is a key aspect in the design and development of new therapeutic agents. The presence of the nitro group, for example, can be a precursor to an amino group through reduction, opening pathways to a variety of derivatives.

While specific, publicly available examples of marketed drugs directly synthesized from this compound are not extensively documented, its utility is evident in the broader context of medicinal chemistry. For instance, related chlorinated nitroanilines are used in the synthesis of compounds with potential biological activities. The chloro and methyl groups can influence the lipophilicity and metabolic stability of a final drug molecule, which are critical pharmacokinetic properties.

The general synthetic utility of chloro-nitroanilines in pharmaceuticals can be seen in the preparation of various heterocyclic compounds that form the core of many drug classes. For example, the reaction of chloro-nitroaniline derivatives with other reagents can lead to the formation of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Utility in Agrochemical Development

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, substituted anilines are a well-established class of intermediates. The specific substitution pattern of this compound makes it a candidate for the development of new crop protection agents. The combination of a halogen, a nitro group, and a methyl group can contribute to the biological activity of the final product.

While direct examples of commercial agrochemicals derived from this specific isomer are not readily found in public literature, the broader class of chloro-nitroanilines has been utilized in this sector. The nitro group can be reduced to an amino group, which can then undergo a variety of reactions to build more complex structures with desired pesticidal properties. For instance, the resulting diamine can be a precursor to sulfonylurea or other classes of herbicides.

Application in Dye and Pigment Manufacturing

Historically, one of the most significant applications of aromatic amines, including chloro-nitroanilines, has been in the synthesis of azo dyes and pigments. chemicalbook.com These compounds are formed through the diazotization of the primary amine group, followed by coupling with a suitable coupling component. The resulting azo compounds are highly colored and can be used to dye textiles, plastics, and other materials.

This compound, with its primary amine group, is a suitable diazo component. The substituents on the aromatic ring, namely the chloro, methyl, and nitro groups, influence the final color of the dye, as well as properties like lightfastness and chemical resistance. For example, the electron-withdrawing nature of the chloro and nitro groups can shift the absorption spectrum of the resulting dye.

Below is a table of some representative azo dyes and pigments that can be synthesized from chloro-nitroaniline precursors, illustrating the general importance of this class of compounds in the coloration industry.

| Pigment/Dye Class | General Precursor | Typical Color Range |

| Azo Dyes | Chloro-nitroanilines | Yellow, Orange, Red |

| Azo Pigments | Chloro-nitroanilines | Yellow, Orange, Red |

It is important to note that while 4-Chloro-2-nitroaniline (B28928) is a known precursor for pigments like C.I. Pigment Yellow 3 and C.I. Pigment Red 6, the specific use of the 2-methyl isomer (this compound) in widely commercialized pigments is less documented. nih.gov However, its chemical properties suggest its suitability for similar applications.

Precursor for Advanced Organic Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced organic materials with applications in optics and electronics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications such as frequency conversion and optical switching. Organic molecules with a donor-acceptor (D-A) structure often exhibit significant NLO properties. In the case of this compound, the amino group can act as an electron donor, while the nitro group serves as a strong electron acceptor. This intramolecular charge transfer is a key requirement for second-order NLO activity.

Research on related nitroaniline derivatives has demonstrated their potential as NLO materials. For instance, the organic crystal N-benzyl-2-methyl-4-nitroaniline (BNA) has been shown to have large second-order NLO coefficients. nih.gov While not the exact same compound, this highlights the potential of the 2-methyl-4-nitroaniline (B30703) scaffold. The presence of the chlorine atom in this compound can further modify the electronic properties and crystal packing, which are critical factors for optimizing NLO response.

The same electronic properties that make this compound derivatives interesting for NLO applications also make them relevant for photonics and optoelectronics. Materials that can efficiently absorb and emit light, or that exhibit changes in their optical properties in response to external stimuli, are essential for devices such as organic light-emitting diodes (OLEDs), optical sensors, and photodetectors.

Studies on similar molecules, such as 5-chloro-2-nitroaniline (B48662) (5C2NA), have shown that they can exhibit interesting photoluminescence properties. researchgate.net The emission spectra of these materials can be tuned by modifying the molecular structure, which could potentially be achieved with the this compound framework. researchgate.net The switching properties observed in such compounds could be harnessed for applications in all-optical logic gates and rapid optical switching. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, materials science, and various other fields. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen.

The presence of the primary amine and the ortho-nitro group allows for cyclization reactions to form six-membered heterocyclic rings. For example, reduction of the nitro group to an amine would yield a substituted o-phenylenediamine, which is a classic precursor for the synthesis of benzimidazoles upon reaction with carboxylic acids or their derivatives.

Furthermore, the reactivity of the nitro group itself in nitroalkenes has been shown to be a powerful tool for the synthesis of a wide range of six-membered heterocycles, including piperidines, tetrahydropyrans, and quinolines. rsc.orgrsc.org While not a nitroalkene itself, this compound can be chemically modified to participate in similar synthetic strategies. The synthesis of quinazoline (B50416) derivatives, for instance, can be envisioned starting from this compound. A related compound, 4-Chloro-2-methyl-6-nitroquinazoline, highlights the accessibility of this heterocyclic core from precursors containing the this compound structural motif. nih.gov

The following table lists some of the heterocyclic systems that can potentially be synthesized from this compound or its close derivatives.

| Heterocyclic System | General Synthetic Approach |

| Benzimidazoles | Reduction of the nitro group followed by condensation with a carboxylic acid or equivalent. |

| Quinoxalines | Reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound. |

| Quinazolines | Multi-step synthesis potentially involving modification of the amine and nitro groups. |

| Phenazines | Potential for synthesis through dimerization and cyclization reactions of the corresponding diamine. |

Environmental and Remediation Research

Biodegradation Pathways and Microbial Transformation Studies

The microbial degradation of aromatic amines is a key process in their environmental fate. While specific studies on 4-Chloro-2-methyl-6-nitroaniline are limited, research on analogous compounds provides insight into potential biodegradation pathways.

The aerobic biodegradation of chloroanilines and nitroanilines often involves initial enzymatic attacks that modify the substituent groups or the aromatic ring. Common mechanisms include:

Hydroxylation and Deamination: In many cases, the degradation is initiated by monooxygenase or dioxygenase enzymes. For instance, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. begins with a flavin-dependent monooxygenase that replaces the nitro group with a hydroxyl group, forming 4-amino-3-chlorophenol (B108459). nih.govresearchgate.net Subsequently, an aniline (B41778) dioxygenase can remove the amino group. researchgate.net

Ring Cleavage: Following the initial modifications, the aromatic ring is typically cleaved by dioxygenases. The degradation of 4-chloroaniline (B138754) by several bacterial strains proceeds via the formation of 4-chlorocatechol (B124253), which is then cleaved through a modified ortho-cleavage pathway. nih.govacademicjournals.org This pathway involves enzymes like chlorocatechol 1,2-dioxygenase. nih.govacademicjournals.org

Reductive Processes: Under aerobic conditions, the reduction of the nitro group can also occur, leading to the formation of the corresponding amino derivatives. This has been observed in the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species. nih.gov

The presence of multiple substituents on this compound (chloro, methyl, and nitro groups) likely influences the specific enzymes and pathways involved in its degradation. The methyl group, for example, can be a site for initial oxidation.

Table 1: Summary of Aerobic Degradation Mechanisms for Related Anilines

| Compound | Degrading Microorganism(s) | Key Degradation Mechanisms | References |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Oxidative hydroxylation (denitration), dioxygenation (deamination) | nih.govthermofisher.com |

| 4-Chloroaniline | Acinetobacter baumannii, Pseudomonas putida, Klebsiella sp. | Formation of 4-chlorocatechol, ortho-cleavage pathway | nih.gov |

| 4-Methylaniline (p-toluidine) | Pseudomonas testosterone | Oxidation to 4-methylcatechol (B155104), meta-ring cleavage | frontiersin.org |

| 4-Nitroaniline (B120555) | Mixed bacterial culture | Mineralization, partial nitrification | researchgate.net |

The identification of metabolic intermediates is crucial for elucidating degradation pathways. Based on studies of similar compounds, the following metabolites could potentially be formed during the biodegradation of this compound:

Aminophenols: The reduction of the nitro group would lead to the formation of a diamino-chlorotoluene. Conversely, the replacement of the nitro group with a hydroxyl group would produce a chloromethyl-aminophenol. In the degradation of 2-chloro-4-nitroaniline, 4-amino-3-chlorophenol was identified as a key metabolite. nih.govresearchgate.net

Catechols and their Derivatives: Hydroxylation of the aromatic ring is a common step. For chloroanilines, chlorocatechols are frequently observed intermediates. nih.govacademicjournals.org For 4-methylaniline, 4-methylcatechol is formed. frontiersin.org Therefore, a substituted catechol is a likely intermediate for this compound.

Ring-Cleavage Products: Following the formation of catechols, the aromatic ring is cleaved to form aliphatic acids. For instance, the ortho-cleavage of 4-chlorocatechol results in 3-chloro-cis,cis-muconic acid. academicjournals.org

In the biotransformation of 4-chloro-2-nitrophenol, metabolites such as 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and ultimately 5-chloro-2-methylbenzoxazole (B95198) have been identified. nih.gov This indicates that complex condensation reactions can also occur during the microbial transformation of these compounds.

Photolytic Degradation Studies

Photodegradation is another important process that contributes to the environmental breakdown of aromatic compounds. The rate of photolysis can be influenced by the presence of photosensitizers and the light absorption properties of the molecule.

The atmospheric fate of these compounds is also a consideration. For 2-chloro-4-nitroaniline, which is expected to exist as a vapor in the atmosphere, the estimated half-life for its reaction with photochemically produced hydroxyl radicals is about 4 days. nih.gov Given that this compound contains chromophores that absorb light at wavelengths greater than 290 nm, it is likely susceptible to direct photolysis by sunlight. nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. oapen.org

Various AOPs have been shown to be effective in degrading chlorinated and nitrated aromatic compounds, suggesting their potential applicability for the remediation of this compound contamination. Some of these processes include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light.

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst. When irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. Halloysite-TiO₂ nanocomposites have shown high photocatalytic activity in the degradation of aniline and its chlorinated derivatives. mdpi.com

Sulfate (B86663) Radical-Based AOPs: More recently, AOPs based on the generation of sulfate radicals (SO₄•⁻) from persulfate (PS) have gained attention. These have been successfully used for the remediation of soils contaminated with chloroanilines.

Table 2: Efficacy of Advanced Oxidation Processes on Related Compounds

| Compound | AOP Method | Key Findings | References |

| Aniline and Chloroanilines | Halloysite-TiO₂ and Halloysite-Fe₂O₃ photocatalysis | Complete degradation achieved after 300 minutes of irradiation. | mdpi.com |

| p-Chloroaniline | Activated persulfate with nZVI/Biochar | Effective removal from contaminated soil. | matrix-fine-chemicals.com |

| 2,4,6-Trinitrotoluene (TNT) | Fenton-like oxidation with iron minerals | Successful degradation of TNT in aqueous solutions. | oapen.org |

| 4-Nitroaniline | TiO₂-mediated photocatalysis | Identification of intermediates like p-aminophenol and hydroquinone. | researchgate.net |

Bioavailability and Environmental Fate Modeling

The bioavailability of a chemical refers to the fraction that is available to be taken up by organisms. In the environment, the bioavailability of compounds like this compound is influenced by factors such as its solubility in water and its tendency to adsorb to soil and sediment particles. The solubility of the related compound 4-chloro-2-nitroaniline (B28928) has been studied in various solvents, which helps in understanding its partitioning behavior in the environment. acs.org

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. acs.org These models can estimate a compound's persistence, potential for bioaccumulation, and movement across different environmental compartments (air, water, soil). For compounds with limited experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict their properties and environmental behavior based on their chemical structure. epa.gov

Toxicokinetic studies on the related compound 4-chloro-2-nitroaniline in rats showed that it was rapidly absorbed, metabolized, and excreted, suggesting a low likelihood of bioaccumulation. nih.gov Such data, while not specific to this compound, is valuable for preliminary risk assessments.

Green Chemistry Approaches to Minimize Environmental Impact

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of this compound and related compounds, green chemistry can be applied to their synthesis to minimize environmental impact.

Research in this area has focused on:

Greener Solvents and Catalysts: The use of water as a solvent in chemical reactions is a key aspect of green chemistry. For example, a method for the synthesis of 2-chloro-6-methylaniline (B140736) has been developed using water as the reaction solvent. Metal- and solvent-free conditions have also been explored for the synthesis of aniline-based compounds using Brønsted acidic ionic liquids as catalysts. nih.gov

Nano-catalysis: Nano-catalysts, such as gold nanoparticles supported on metal oxides, have been developed for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols. rsc.orgacs.org These catalysts can offer high efficiency and selectivity under milder reaction conditions.

Alternative Reagents: A green chemistry approach for the reduction of nitroaromatic compounds involves using sodium borohydride (B1222165) in an ethanol-water mixture with a gold-based catalyst, which is more environmentally benign than traditional reducing agents. chemicalbook.com

By adopting these greener synthesis routes, the environmental footprint associated with the production of this compound and other substituted anilines can be significantly reduced.

Q & A

Q. What are the key physicochemical properties of 4-Chloro-2-methyl-6-nitroaniline critical for experimental design?

The compound has a molecular formula C₇H₇ClN₂O₂ , molecular weight 186.6 g/mol , and a melting point range of 126–132°C . These properties influence storage conditions (room temperature) and handling protocols, particularly given its classification under UN 2811 (toxic solid). Safety measures include avoiding inhalation and skin contact, as indicated by risk code Xi (irritant) and safety terms S37/39 (use appropriate gloves/face protection) .

Q. What synthetic routes and purification methods are applicable to this compound?

While direct synthesis protocols are not detailed in the evidence, analogous nitroaniline derivatives (e.g., 2-amino-6-chloro-4-nitrophenol) suggest routes involving chlorination followed by nitration of aromatic precursors. Critical purification steps include recrystallization from oxygenated solvents (e.g., ethanol) to isolate crystalline products, as seen in structurally related compounds . Contamination risks from incomplete nitration or side products necessitate chromatographic validation (e.g., HPLC).

Q. Which analytical techniques are recommended for quantifying this compound in mixtures?

Standard solutions of similar nitroanilines (e.g., 2-Methyl-4-nitroaniline) are analyzed via GC-MS or HPLC with acetonitrile-based mobile phases. Calibration curves using 100 µg/mL standards in acetonitrile are typical for explosives or environmental analysis . For purity assessment, melting point determination and spectroscopic cross-validation (e.g., IR, NMR) are essential .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT methods, such as B3LYP functionals , optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps, charge distribution) . For nitroanilines, exact-exchange terms improve accuracy in thermochemical predictions (e.g., atomization energies with <3 kcal/mol error) . Applications include modeling nitro group rotation barriers (e.g., 11.6 kcal/mol for 2-methyl-6-nitroanilinium) and hydrogen-bonding interactions .

Q. What experimental and computational approaches elucidate crystal structure and intermolecular interactions in this compound derivatives?

Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., ammonium-anion interactions in salts) and nitro group orientations . Computational relaxed potential energy surface (rPES) analysis quantifies rotational barriers (e.g., 4.6 kcal/mol for nitro group rotation in 2-chloro-4-nitroanilinium). Hirshfeld surface analysis further identifies weak interactions (e.g., C–H···O, NO₂···π) dominating crystal packing .

Q. How can contradictions between spectroscopic data (e.g., IR vs. Raman) for nitro group vibrations be resolved?

The νsNO₂ vibration frequency shifts depend on intermolecular interactions. For example, in 2-methyl-6-nitroanilinium salts, the sequence (H2m6na)I₃ < (H2m6na)HSO₄ < (H2m6na)Br reflects increasing hydrogen-bond strength . Cross-referencing IR/Raman spectra with X-ray data clarifies whether shifts arise from crystal packing (e.g., NO₂···π contacts) or solvation effects.

Methodological Considerations

Q. How to design experiments for synthesizing and characterizing novel this compound salts?

- Synthesis : React this compound with stoichiometric acids (e.g., HBr, H₂SO₄) in polar solvents (e.g., methanol).

- Characterization : Use X-ray diffraction for structural determination, complemented by DFT-optimized geometries. Validate hydrogen bonds via graph-set analysis (e.g., R₂²(8) motifs in sulfate salts) .

- Spectroscopy : Assign IR/Raman bands (e.g., νsNO₂ at ~1350 cm⁻¹) and correlate shifts with computational results .

Q. What strategies mitigate discrepancies between computational and experimental thermochemical data?

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections reduce errors in atomization energies .

- Basis Set Optimization : Use augmented basis sets (e.g., cc-pVTZ) for nitro group electron correlation.

- Experimental Cross-Check : Validate DFT-predicted barriers (e.g., nitro rotation) via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.